1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride
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Overview
Description
1,1’-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro-nitrophenyl azo group linked to a phenyl imino group, which is further connected to a diethylene dipyridinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline to form the corresponding diazonium salt. This intermediate is then coupled with a suitable aromatic amine, such as 4-aminophenyl, under controlled conditions to form the azo compound. The final step involves the reaction of this azo compound with diethylene dipyridinium chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1’-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, such as amino derivatives from reduction and substituted derivatives from nucleophilic substitution .
Scientific Research Applications
1,1’-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1’-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride involves its interaction with specific molecular targets. The compound’s azo and nitro groups play a crucial role in its reactivity and biological activity. It can interact with cellular components, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride
- 1,1’-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride
- 1,1’-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride
Uniqueness
The uniqueness of 1,1’-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride lies in its specific chemical structure, which imparts distinct properties and reactivity. Its combination of azo, nitro, and dipyridinium groups makes it a versatile compound with diverse applications .
Properties
CAS No. |
24447-84-5 |
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Molecular Formula |
C26H25Cl3N6O2 |
Molecular Weight |
559.9 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N,N-bis(2-pyridin-1-ium-1-ylethyl)aniline;dichloride |
InChI |
InChI=1S/C26H25ClN6O2.2ClH/c27-25-21-24(33(34)35)11-12-26(25)29-28-22-7-9-23(10-8-22)32(19-17-30-13-3-1-4-14-30)20-18-31-15-5-2-6-16-31;;/h1-16,21H,17-20H2;2*1H/q+2;;/p-2 |
InChI Key |
CVHSDIJHBNSTKY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C=C1)CCN(CC[N+]2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
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